molecular formula C8H18Cl2N2O2 B3222991 (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride CAS No. 1216613-16-9

(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride

Cat. No. B3222991
CAS RN: 1216613-16-9
M. Wt: 245.14
InChI Key: KBAZSYWYIKGDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride, also known as DM-AA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DM-AA is a derivative of piperazine and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride acts as a competitive inhibitor of the GABA transporter, which is responsible for the reuptake of GABA from the synaptic cleft. By inhibiting the transporter, (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride increases the concentration of GABA in the synaptic cleft, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects:
(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of GABA receptors in the brain, leading to an increase in GABAergic neurotransmission. This effect can be useful in studying the role of GABA in various neurological disorders. (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride has also been shown to have anxiolytic and anticonvulsant effects, which can be useful in studying anxiety and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride is its specificity for the GABA transporter, which can lead to a more targeted effect on GABAergic neurotransmission. However, one limitation of (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

For the use of (1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride include the study of its potential use in the treatment of anxiety and epilepsy, the development of new pharmacological tools, and the study of its mechanism of action.

Scientific Research Applications

(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride has been used in various scientific research studies due to its potential as a pharmacological tool. It has been shown to have an inhibitory effect on the γ-aminobutyric acid (GABA) transporter, which can lead to an increase in GABA concentration in the brain. This effect can be useful in studying the role of GABA in various neurological disorders such as anxiety, depression, and epilepsy.

properties

IUPAC Name

2-(1,4-dimethylpiperazin-2-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)7(6-9)5-8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAZSYWYIKGDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CC(=O)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dimethyl-piperazin-2-yl)-acetic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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